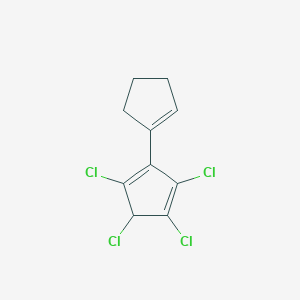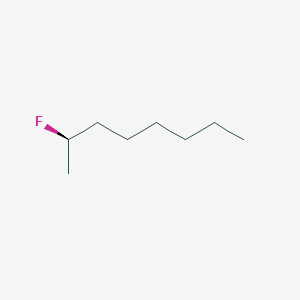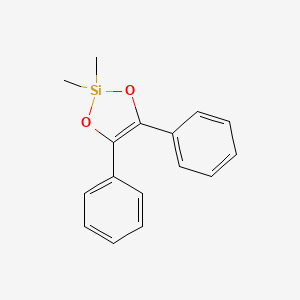![molecular formula C18H28N2O2S B14623770 Octyl 4-[(dimethylcarbamothioyl)amino]benzoate CAS No. 54767-10-1](/img/structure/B14623770.png)
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-[(dimethylcarbamothioyl)amino]benzoate typically involves the esterification of 4-[(dimethylcarbamothioyl)amino]benzoic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .
化学反应分析
Types of Reactions
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-[(dimethylcarbamothioyl)amino]benzoic acid and octanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate has several applications in scientific research:
Cosmetics: Used as a UV filter in sunscreens due to its ability to absorb ultraviolet radiation.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed to release active pharmaceutical ingredients.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Industry: Used in the formulation of various industrial products, including coatings and adhesives.
作用机制
The mechanism of action of Octyl 4-[(dimethylcarbamothioyl)amino]benzoate involves its ability to absorb ultraviolet radiation, making it an effective UV filter. The compound absorbs UV radiation and dissipates the energy as heat, preventing damage to the skin. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active components that can interact with molecular targets and pathways .
相似化合物的比较
Similar Compounds
Octyl methoxycinnamate: Another UV filter used in sunscreens.
Octyl salicylate: Used in sunscreens for its UV-absorbing properties.
Benzophenone-3: A UV filter with a different chemical structure but similar function.
Uniqueness
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate is unique due to its specific ester linkage and the presence of the dimethylcarbamothioyl group, which imparts distinct chemical properties and reactivity compared to other UV filters. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
属性
CAS 编号 |
54767-10-1 |
|---|---|
分子式 |
C18H28N2O2S |
分子量 |
336.5 g/mol |
IUPAC 名称 |
octyl 4-(dimethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C18H28N2O2S/c1-4-5-6-7-8-9-14-22-17(21)15-10-12-16(13-11-15)19-18(23)20(2)3/h10-13H,4-9,14H2,1-3H3,(H,19,23) |
InChI 键 |
JZUGFLGIEXRKFK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=S)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


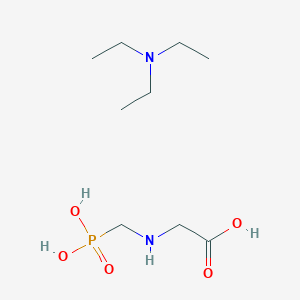
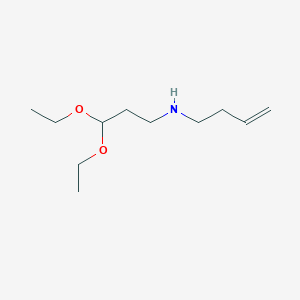
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
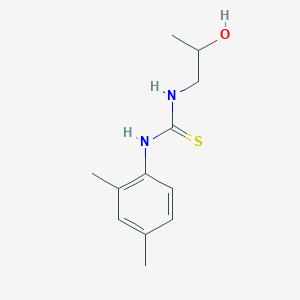
![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
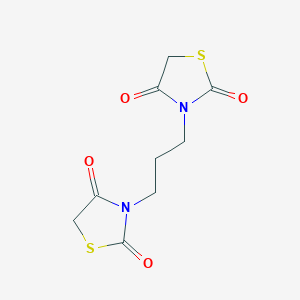

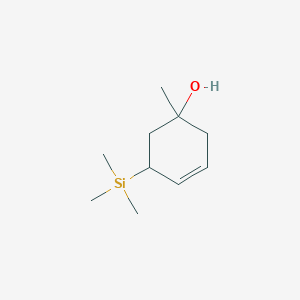
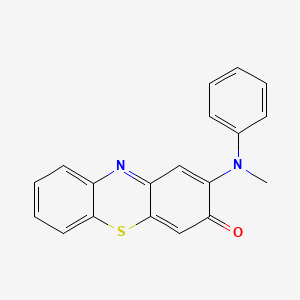
![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)
